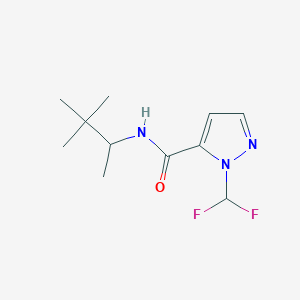![molecular formula C13H12F2N2O2S B10961464 2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10961464.png)
2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIFLUORO-N-[1-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of two fluorine atoms, a pyridyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N-[1-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the sulfonamide linkage. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 1-(2-pyridyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DIFLUORO-N-[1-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide or pyridyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridyl group can be functionalized further.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,5-DIFLUORO-N-[1-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-DIFLUORO-N-[1-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyridyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonamide: Lacks the pyridyl group, making it less versatile in biological applications.
N-(2-Pyridyl)benzenesulfonamide: Does not have fluorine atoms, which may affect its reactivity and binding properties.
2,5-Difluoro-N-(2-pyridyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
Uniqueness
2,5-DIFLUORO-N-[1-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the combination of fluorine atoms, a pyridyl group, and a sulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H12F2N2O2S |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
2,5-difluoro-N-(1-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12F2N2O2S/c1-9(12-4-2-3-7-16-12)17-20(18,19)13-8-10(14)5-6-11(13)15/h2-9,17H,1H3 |
InChI Key |
NIUWJHRBTPZUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-{(2Z)-3-[(5-methylthiophen-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}thiophene-2-carboxamide](/img/structure/B10961381.png)
![N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10961390.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10961398.png)
![4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10961410.png)
![(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10961416.png)


![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10961427.png)
![2-methyl-3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10961434.png)
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10961456.png)
![3,6-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961460.png)

![N-cyclopentyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10961471.png)
![3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide](/img/structure/B10961472.png)
